Urazole, 1-(o-chlorophenyl)-2-phenyl-
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Overview
Description
Urazole, 1-(o-chlorophenyl)-2-phenyl-: is a chemical compound that belongs to the class of urazole derivatives Urazoles are known for their diverse applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urazole, 1-(o-chlorophenyl)-2-phenyl- typically involves the reaction of o-chlorophenyl isocyanate with phenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to facilitate the reaction, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Urazole, 1-(o-chlorophenyl)-2-phenyl-: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the o-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific conditions to proceed efficiently.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered oxidation states.
Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
Urazole, 1-(o-chlorophenyl)-2-phenyl-: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Urazole, 1-(o-chlorophenyl)-2-phenyl- involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Urazole, 1-(o-chlorophenyl)-2-phenyl-: can be compared with other urazole derivatives:
1-(p-chlorophenyl)-2-phenyl-urazole: Similar structure but with a p-chlorophenyl group instead of an o-chlorophenyl group.
1-(o-chlorophenyl)-2-methyl-urazole: Similar structure but with a methyl group instead of a phenyl group.
1-(o-chlorophenyl)-2-(4-nitrophenyl)-urazole: Similar structure but with a 4-nitrophenyl group instead of a phenyl group.
The uniqueness of Urazole, 1-(o-chlorophenyl)-2-phenyl- lies in its specific substitution pattern, which can influence its reactivity and applications.
Properties
CAS No. |
109435-99-6 |
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Molecular Formula |
C14H10ClN3O2 |
Molecular Weight |
287.70 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-2-phenyl-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C14H10ClN3O2/c15-11-8-4-5-9-12(11)18-14(20)16-13(19)17(18)10-6-2-1-3-7-10/h1-9H,(H,16,19,20) |
InChI Key |
QKKZCWVTUWUULQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)NC(=O)N2C3=CC=CC=C3Cl |
Origin of Product |
United States |
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